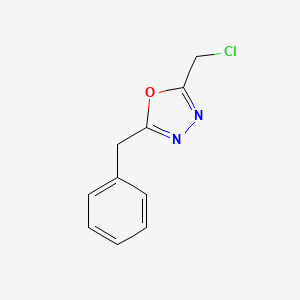

2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole

描述

Structure

2D Structure

属性

IUPAC Name |

2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-7-10-13-12-9(14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUSDXWUQFEAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634381 | |

| Record name | 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36646-13-6 | |

| Record name | 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 Benzyl 5 Chloromethyl 1,3,4 Oxadiazole Derivatives

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom on the methyl group attached to the C5 position of the oxadiazole ring is a good leaving group, facilitating reactions with a wide range of nucleophiles. This susceptibility to nucleophilic attack allows for the straightforward introduction of various functional groups, leading to the synthesis of diverse chemical libraries based on the 2-benzyl-1,3,4-oxadiazole (B178624) scaffold.

The carbon atom of the chloromethyl group is electrophilic and readily reacts with nitrogen-containing nucleophiles such as primary and secondary amines, as well as azides. These reactions typically proceed via a standard bimolecular nucleophilic substitution (SN2) mechanism.

For instance, the reaction of 2-substituted-5-(chloromethyl)-1,3,4-oxadiazoles with various piperazine derivatives has been reported. In a typical procedure, the chloromethyl oxadiazole is treated with an arylpiperazine in the presence of a base like pyridine (B92270) in a solvent such as tetrahydrofuran (THF) at room temperature. The reaction proceeds to completion, yielding the corresponding 5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazole derivatives in good yields. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.

| Entry | Piperazine Derivative | Base | Solvent | Product Yield |

|---|---|---|---|---|

| 1 | 1-Phenylpiperazine | Pyridine | THF | High |

| 2 | 1-(4-Fluorophenyl)piperazine | Pyridine | THF | High |

| 3 | 1-(4-(Trifluoromethyl)phenyl)piperazine | Pyridine | THF | High |

While specific examples with azides are less commonly detailed for this exact compound, the reaction is expected to proceed similarly. The azide ion (N3-) is a potent nucleophile and would readily displace the chloride to form the corresponding azidomethyl derivative. These azide compounds are valuable synthetic intermediates, for example, in the construction of triazole rings via "click" chemistry.

Oxygen nucleophiles, such as alcohols and phenols, can also displace the chloride from the chloromethyl group to form ethers. Reactions with phenoxides are particularly effective and often proceed under Williamson ether synthesis conditions. This involves deprotonating the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the chloromethyl group.

For example, the synthesis of phenoxymethyl-1,3,4-oxadiazole derivatives has been achieved by reacting a chloromethyl oxadiazole with a substituted phenol in the presence of a base. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

| Oxadiazole Substrate | Oxygen Nucleophile | Base | Solvent | Product |

|---|---|---|---|---|

| 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol | Epibromohydrin | NaH | THF | 3-(5-((oxiran-2-ylmethoxy)methyl)-1,3,4-oxadiazol-2-yl)phenol |

| 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole (B1296746) | 2,4-Dimethylphenol | K2CO3 | Acetone | 2-((2,4-Dimethylphenoxy)methyl)-5-phenyl-1,3,4-oxadiazole |

Reactions with simpler alcohols (alkoxides) follow the same principle, though they may require stronger bases or harsher conditions to generate a sufficient concentration of the alkoxide nucleophile.

Sulfur nucleophiles, such as thiols and thiophenols, are generally more potent nucleophiles than their oxygen counterparts due to the higher polarizability of sulfur. Consequently, they react readily with 2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole to form thioethers (sulfides).

The reaction typically involves the deprotonation of the thiol with a base (e.g., sodium hydride, triethylamine) to form a thiolate anion, which then attacks the chloromethyl group. This S-alkylation reaction is an efficient method for creating C-S bonds. For instance, the reaction of 5-substituted-1,3,4-oxadiazole-2-thiols with halo-amides (like 2-bromoacetamide) in the presence of a base like sodium hydride in DMF proceeds smoothly to yield the corresponding thioether derivatives. nih.gov Although this example illustrates the reactivity of a thiol group on the oxadiazole ring, the reverse reaction, where a sulfur nucleophile attacks the chloromethyl group of the title compound, is equally feasible and follows the same mechanistic principles.

The reaction of this compound with cyanide salts, such as potassium cyanide (KCN), provides a route to the corresponding acetonitrile derivative, 2-(5-benzyl-1,3,4-oxadiazol-2-yl)acetonitrile. This reaction is a standard nucleophilic substitution where the cyanide ion displaces the chloride.

However, studies on analogous 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoles have revealed a more complex and unusual reaction pathway. acs.org When these compounds are treated with KCN, instead of stopping at the expected monosubstituted acetonitrile, the reaction can proceed further, especially at elevated temperatures, to yield a trisubstituted acetonitrile. More remarkably, at higher temperatures (e.g., 100 °C), a non-reductive decyanation occurs, leading to the formation of the parent alkane derivative. acs.orgmdpi.com

This unexpected decyanation transforms the trisubstituted acetonitrile into a propane derivative. The proposed mechanism suggests that the process is facilitated by the incorporation of KCN and in-situ formed HCN, possibly through the extrusion of cyanogen. acs.org This represents a rare example of a decyanation process that does not rely on traditional reducing agents. acs.org

| KCN Equivalents | Temperature | Major Product | Reaction Type |

|---|---|---|---|

| Excess | Room Temperature | Trisubstituted Acetonitrile | Cyanation/Alkylation |

| 2 equiv. | 100 °C | Substituted Propane | Decyanation |

This novel decyanation pathway highlights the unique reactivity imparted by the oxadiazole ring on its substituents.

Ring Transformation and Rearrangement Pathways of Oxadiazoles

The 1,3,4-oxadiazole (B1194373) ring is a stable aromatic heterocycle. chemicalbook.com However, under specific conditions, it can participate in ring transformation reactions, converting into other heterocyclic systems. These transformations often require the presence of a suitable functional group on the oxadiazole ring that can initiate an intramolecular cyclization or rearrangement cascade.

While well-documented for other azole isomers like 1,2,4-oxadiazoles (e.g., the Boulton-Katritzky Rearrangement), large-scale rearrangements of the 1,3,4-oxadiazole ring itself are less common due to its higher thermodynamic stability. mdpi.comresearchgate.net However, ring transformations into other stable heterocyclic systems are known.

A prominent example is the conversion of 1,3,4-oxadiazoles into 1,2,4-triazole or fused triazole systems. For instance, 5-substituted-1,3,4-oxadiazole-2-thiols can be converted into 7H- acs.orgjchemrev.comtriazolo[3,4-b] acs.orgchemicalbook.comjchemrev.comthiadiazine derivatives. This transformation involves an initial S-alkylation of the thiol group with a phenacyl halide, followed by a cyclization reaction where the hydrazinic nitrogen from an intermediate attacks the carbonyl carbon, leading to the formation of the fused triazole-thiadiazine system. This process represents an "azole-azole" type transformation, converting an oxadiazole moiety into a more complex fused triazole ring system.

These transformations underscore the utility of the 1,3,4-oxadiazole ring not just as a stable core, but also as a reactive intermediate for the synthesis of other complex heterocyclic structures.

Boulton-Katritzky Rearrangement Mechanisms

The Boulton-Katritzky rearrangement is a well-documented thermal or base-catalyzed isomerization of heterocyclic compounds. It involves the intramolecular cyclization of a three-atom side chain onto a heterocyclic ring, leading to a new heterocyclic system. This rearrangement is particularly characteristic of 3,5-disubstituted 1,2,4-oxadiazoles, where a side chain at the 3-position interacts with the N2 atom of the oxadiazole ring nih.govresearchgate.net.

It is important to note that the Boulton-Katritzky rearrangement is a signature reaction of the 1,2,4-oxadiazole (B8745197) isomeric system and has not been reported to occur in 1,3,4-oxadiazole derivatives such as this compound. The structural arrangement of the 1,3,4-oxadiazole ring does not facilitate the required intramolecular interaction for this specific type of rearrangement.

Migration-Nucleophilic Attack-Cyclization (MNAC) Pathways

The Migration-Nucleophilic Attack-Cyclization (MNAC) pathway is another important rearrangement mechanism in heterocyclic chemistry. This pathway has been described in the context of the transformation of 3-acylamino-1,2,4-oxadiazoles into 2-acylamino-1,3,4-oxadiazole derivatives under basic conditions chim.it. This specific MNAC pathway represents a method for the synthesis of the 1,3,4-oxadiazole ring system from its 1,2,4-isomer, rather than a rearrangement that the 1,3,4-oxadiazole ring itself undergoes. Currently, there is a lack of documented evidence for 1,3,4-oxadiazoles, including this compound, undergoing MNAC-type rearrangements.

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) Processes

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway in the nucleophilic substitution of heterocyclic compounds. This process involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an acyclic intermediate, and subsequent ring closure to yield the substituted product. While the ANRORC mechanism has been extensively studied in various heterocyclic systems, its application to 1,3,4-oxadiazoles is not widely documented. ANRORC-like rearrangements have been reported for 1,2,4-oxadiazoles chim.itosi.lv.

For this compound, an ANRORC mechanism would hypothetically involve the attack of a nucleophile on one of the carbon atoms of the oxadiazole ring. However, the 1,3,4-oxadiazole ring is generally electron-deficient and susceptible to nucleophilic attack, though such reactions are not common chemicalbook.com. The presence of the chloromethyl group as a leaving group on the side chain, rather than directly on the ring, makes a classic ANRORC pathway less probable. Nucleophilic attack is more likely to occur as a direct substitution on the chloromethyl group.

Intramolecular Cyclization Reactions with Ammonia or Hydrazine (B178648)

The reactive chloromethyl group at the 5-position of the oxadiazole ring serves as an electrophilic center, readily undergoing nucleophilic substitution with amines like ammonia and hydrazine. The initial substitution reaction would yield the corresponding aminomethyl or hydrazinomethyl derivatives. These intermediates possess a nucleophilic nitrogen atom that can potentially participate in a subsequent intramolecular cyclization reaction.

For instance, reaction with hydrazine would form 2-benzyl-5-(hydrazinomethyl)-1,3,4-oxadiazole. This intermediate could then undergo intramolecular cyclization, potentially leading to the formation of a fused heterocyclic system, such as a dihydro-triazolo-oxadiazole. The specific conditions and the nature of the resulting fused ring would depend on the reaction parameters and the conformation of the intermediate.

Formation of Fused Heterocyclic Systems (e.g., Thiadiazines, Triazoles)

The this compound moiety is a valuable precursor for the synthesis of fused heterocyclic systems. The chloromethyl group can be readily converted into other functional groups that can then participate in intramolecular cyclization reactions.

Formation of Fused Thiadiazines: A plausible route to a fused thiadiazine system would involve a two-step process. First, the chloromethyl group can be converted to a thiomethyl group by reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH). The resulting thiol can then be reacted with a suitable dielectrophile, or the initial chloromethyl compound can be reacted with a bifunctional reagent containing both a thiol and another reactive group, to facilitate the formation of the fused thiadiazine ring.

Formation of Fused Triazoles: The synthesis of fused triazoles can be envisioned through several pathways. One approach involves the conversion of the chloromethyl group to an azidomethyl group by reaction with sodium azide. The resulting azide can then undergo a [3+2] cycloaddition reaction with an alkyne (Huisgen cycloaddition) to form a triazole ring fused to the oxadiazole or linked to it. Alternatively, as mentioned in the previous section, reaction with hydrazine and subsequent intramolecular cyclization can also lead to fused triazole derivatives nih.govnih.gov.

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

The 1,3,4-oxadiazole ring is an electron-deficient system, which deactivates it towards electrophilic substitution chemicalbook.com. In contrast, the phenyl ring of the benzyl (B1604629) substituent is susceptible to electrophilic aromatic substitution. The 2-(1,3,4-oxadiazolyl)methyl group acts as a deactivating group and is expected to direct incoming electrophiles primarily to the meta and para positions of the phenyl ring, with some ortho substitution also possible depending on the reaction conditions.

A study on the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) demonstrated that substitution occurs on the phenyl rings rsc.org. Nitration with nitric acid alone favored the formation of p-nitrophenyl derivatives, while mixed acids (nitric and sulfuric acid) led to a higher proportion of m-nitrophenyl products rsc.org. This suggests that by carefully choosing the nitrating agent and reaction conditions, a degree of control over the isomer distribution can be achieved for the nitration of this compound.

The following table summarizes the expected major and minor products of common electrophilic aromatic substitution reactions on the benzyl group:

| Reaction | Reagents | Major Products | Minor Products |

| Nitration | HNO₃, H₂SO₄ | 2-(3-nitrobenzyl)-5-(chloromethyl)-1,3,4-oxadiazole, 2-(4-nitrobenzyl)-5-(chloromethyl)-1,3,4-oxadiazole | 2-(2-nitrobenzyl)-5-(chloromethyl)-1,3,4-oxadiazole |

| Halogenation | Br₂, FeBr₃ | 2-(4-bromobenzyl)-5-(chloromethyl)-1,3,4-oxadiazole | 2-(2-bromobenzyl)-5-(chloromethyl)-1,3,4-oxadiazole |

| Sulfonation | SO₃, H₂SO₄ | 4-((5-(chloromethyl)-1,3,4-oxadiazol-2-yl)methyl)benzenesulfonic acid | 2-((5-(chloromethyl)-1,3,4-oxadiazol-2-yl)methyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Not typically successful due to the deactivating nature of the substituent. | |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Not typically successful due to the deactivating nature of the substituent. |

Alkylation and Cross-linking Applications

The chloromethyl group in this compound is a potent alkylating agent, making this compound a valuable building block in organic synthesis and materials science. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles.

Alkylation Reactions: This compound can be used to introduce the 2-benzyl-5-(1,3,4-oxadiazolyl)methyl moiety onto various substrates. Common nucleophiles that undergo alkylation include:

Thiols: Reaction with thiols or thiophenols in the presence of a base leads to the formation of the corresponding thioethers. For example, the S-alkylation of 4-chloro-6-methylpyrimidine-2-thiol with 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole has been reported japsonline.com.

Amines: Primary and secondary amines readily displace the chloride to form secondary and tertiary amines, respectively. This reaction is useful for synthesizing a variety of derivatives with potential biological activity researchgate.net.

Alcohols and Phenols: Alkoxides and phenoxides can be alkylated to form ethers, although stronger bases might be required compared to reactions with thiols and amines.

Carboxylates: The reaction with carboxylate salts yields ester derivatives.

Piperazine Derivatives: 5-(chloromethyl)-1,3,4-oxadiazole derivatives have been reacted with various piperazine derivatives to synthesize compounds with potential pharmacological applications acs.org.

The following table provides examples of alkylation reactions with this compound:

| Nucleophile | Reagent Example | Product Type |

| Thiol | Ethanethiol | Thioether |

| Amine | Diethylamine | Tertiary Amine |

| Phenol | Sodium Phenoxide | Ether |

| Carboxylate | Sodium Acetate | Ester |

Cross-linking Applications: Due to the presence of the reactive chloromethyl group, this compound and its derivatives have the potential to be used as cross-linking agents in polymer chemistry. If a molecule contains two or more of these chloromethyl-oxadiazole moieties, it can react with difunctional or polyfunctional nucleophiles to form a cross-linked polymer network. The 1,3,4-oxadiazole ring is known for its high thermal stability, and incorporating it into a polymer backbone through cross-linking could enhance the thermal and mechanical properties of the resulting material.

Selective Oxidation of Side Chains

The selective oxidation of either the benzyl or the chloromethyl group in the presence of the other is a key challenge and a significant area of investigation in the functionalization of 1,3,4-oxadiazole derivatives. The benzylic position is susceptible to oxidation due to the stability of the resulting benzylic radical or carbocation intermediates. Conversely, the chloromethyl group offers a handle for conversion to an aldehyde through specific named reactions.

Oxidation of the Benzyl Group

The benzyl group attached to the 1,3,4-oxadiazole ring can be oxidized to a benzoyl group (ketone) or a benzoic acid derivative (carboxylic acid) using strong oxidizing agents. The outcome of the reaction is dependent on the strength of the oxidant and the reaction parameters.

Detailed Research Findings:

Strong oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are effective for the oxidation of the benzylic carbon. libretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction typically proceeds if there is at least one hydrogen atom on the benzylic carbon. libretexts.orgyoutube.commasterorganicchemistry.com The robust nature of the 1,3,4-oxadiazole ring allows it to remain intact under these harsh oxidative conditions.

In a typical transformation, treating this compound with hot, acidic potassium permanganate would be expected to cleave the benzyl C-H bonds and the adjacent C-C bonds of the alkyl chain, resulting in the formation of a carboxylic acid at that position. masterorganicchemistry.com

The use of chromium trioxide (CrO₃) in combination with periodic acid (H₅IO₆) in a solvent like acetonitrile offers an efficient catalytic system for benzylic oxidation. organic-chemistry.orgorganic-chemistry.org This method can convert substituted toluenes and other benzylic compounds to their corresponding carboxylic acids or ketones in high yields. organic-chemistry.org

The selectivity of these strong oxidants towards the benzyl group over the chloromethyl group is anticipated due to the higher reactivity of the benzylic C-H bonds towards radical abstraction or oxidation compared to the C-H bonds of the chloromethyl group. However, specific experimental data on the competitive oxidation for this particular molecule is not extensively documented.

Table 1: Plausible Oxidation Reactions of the Benzyl Group

| Starting Material | Oxidizing Agent | Product | Reference |

| This compound | Potassium Permanganate (KMnO₄) | 5-(Chloromethyl)-1,3,4-oxadiazole-2-carboxylic acid | masterorganicchemistry.commasterorganicchemistry.com |

| This compound | Chromium Trioxide (CrO₃) / Periodic Acid (H₅IO₆) | 2-Benzoyl-5-(chloromethyl)-1,3,4-oxadiazole | organic-chemistry.orgorganic-chemistry.org |

Oxidation of the Chloromethyl Group

The chloromethyl group at the 5-position of the oxadiazole ring can be selectively converted to a formyl group (aldehyde) through specific synthetic methodologies that are milder than the strong oxidizing conditions required for the benzyl group.

Detailed Research Findings:

Two notable methods for this transformation are the Sommelet reaction and the Hass-Bender oxidation.

The Sommelet reaction involves the reaction of a benzyl halide with hexamine, followed by hydrolysis, to yield an aldehyde. wikipedia.orgresearcher.lifeorganicreactions.org This reaction is generally applicable to aromatic compounds with an α-halomethyl group and provides a direct route to the corresponding aldehyde. researcher.life The process involves the formation of a quaternary ammonium salt with hexamine, which then undergoes hydrolysis to furnish the aldehyde. wikipedia.org

The Hass-Bender oxidation provides an alternative route for the conversion of benzyl halides to benzaldehydes using the sodium salt of 2-nitropropane as the oxidant. wikipedia.orgsynarchive.com The mechanism involves a nucleophilic substitution of the halide by the nitronate, followed by a pericyclic reaction to yield the aldehyde. wikipedia.org

These methods are generally selective for the chloromethyl group and would not be expected to oxidize the benzyl group under the typical reaction conditions. This selectivity allows for the targeted synthesis of 2-benzyl-5-formyl-1,3,4-oxadiazole.

Table 2: Plausible Oxidation Reactions of the Chloromethyl Group

| Starting Material | Reaction | Product | Reference |

| This compound | Sommelet Reaction (1. Hexamine, 2. H₂O) | 2-Benzyl-5-formyl-1,3,4-oxadiazole | wikipedia.orgresearcher.lifeorganicreactions.org |

| This compound | Hass-Bender Oxidation (Sodium 2-nitropropanide) | 2-Benzyl-5-formyl-1,3,4-oxadiazole | wikipedia.orgsynarchive.com |

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in confirming the synthesis and purity of 1,3,4-oxadiazole derivatives. Each technique offers unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity of atoms can be mapped out.

¹H NMR: In the ¹H NMR spectra of 1,3,4-oxadiazole derivatives, the protons of the benzyl group typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm), while the methylene (B1212753) (-CH₂-) protons of the benzyl group show a characteristic singlet at approximately 4.1-4.3 ppm. d-nb.info The chemical shift for the chloromethyl (-CH₂Cl) group's protons is expected to be in the range of 4.7-4.9 ppm. For instance, in the analog 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, the methylene protons appear as a singlet at 4.097 ppm. d-nb.info

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The two carbons of the 1,3,4-oxadiazole ring are highly deshielded and typically resonate in the region of δ 160–170 ppm. d-nb.infonih.gov For example, in 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, the oxadiazole carbons appear at approximately 169.0 and 157.3 ppm. d-nb.info The carbon of the benzyl methylene group is generally observed around 30-35 ppm, while the chloromethyl carbon would be found further downfield. d-nb.info The aromatic carbons of the benzyl ring appear in their characteristic region of δ 125-140 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the assignments made in ¹H and ¹³C NMR spectra by showing correlations between protons and carbons.

| Analog Compound | Functional Group | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) | Reference |

|---|---|---|---|---|

| 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine | -CH₂- | 4.097 (s) | 35.2 | d-nb.info |

| Aromatic-H | 7.215 (d), 7.497 (d) | 120.5-137.9 | ||

| Oxadiazole-C | - | 157.3, 169.0 | ||

| 2-(Benzylthio)-5-(4-chlorophenyl)-1,3,4-oxadiazole | -CH₂-S- | 4.38 (s) | 39.38 | nih.gov |

| Aromatic-H | 7.16-7.40 (m), 7.78 (d), 7.96 (d) | 124.2-134.7 | ||

| Oxadiazole-C | - | 164.89 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit several key absorption bands. The C=N stretching vibration of the oxadiazole ring is typically observed in the range of 1610–1690 cm⁻¹. nanobioletters.comnih.gov The characteristic C-O-C (ether-like) stretching of the oxadiazole ring appears around 1020-1170 cm⁻¹. nanobioletters.comnih.gov Aromatic C-H stretching from the benzyl group is expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are seen in the 1450–1600 cm⁻¹ region. nanobioletters.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | ~2917-3030 | nanobioletters.com |

| C=N Stretch (Oxadiazole Ring) | 1600-1693 | nih.govnanobioletters.com |

| Aromatic C=C Stretch | 1474-1616 | nih.govnanobioletters.com |

| C-O-C Stretch (Oxadiazole Ring) | 1020-1172 | nanobioletters.comnih.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. wisdomlib.org For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₁₀H₉ClN₂O). acs.org In mass spectra of related compounds, the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) is typically observed, confirming the molecular weight of the synthesized molecule. nanobioletters.comacs.org The fragmentation pattern can also provide structural information.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. 1,3,4-Oxadiazole derivatives are known to exhibit strong absorption in the UV region. researchgate.net Studies on analogs show that the maximum absorption wavelength (λ_max) often appears between 300 nm and 320 nm. researchgate.net The position of the absorption maximum can be influenced by the substituents on the phenyl and oxadiazole rings.

Fluorescence Spectroscopy

Many 1,3,4-oxadiazole derivatives are known to be fluorescent, making them interesting for applications in materials science. researchgate.netumn.edu When excited with UV light, these compounds can emit light in the visible region, often observed as strong blue or purple fluorescence in solution. researchgate.net The fluorescence properties are highly dependent on the molecular structure and the solvent environment. researchgate.net

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the electronic structure and properties of molecules like this compound. researchgate.netnahrainuniv.edu.iq These computational studies can predict and rationalize various molecular properties, including optimized geometries, vibrational frequencies (IR spectra), and electronic absorption spectra (UV-Vis). researchgate.netnahrainuniv.edu.iq

DFT calculations are often employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic and optical properties of the molecule. These theoretical calculations help in understanding the electronic transitions observed in UV-Vis spectra and can predict the photophysical behavior of the compounds. researchgate.net For instance, computational studies on non-symmetrical 1,3,4-oxadiazole derivatives have shown that the calculated excitation energies correlate well with the trends observed in experimental UV-Vis spectra. researchgate.net

Advanced Spectroscopic and Computational Characterization of 2 Benzyl 5 Chloromethyl 1,3,4 Oxadiazole and Analogs

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the relationship between the molecular structure and the functional properties of heterocyclic compounds, including 1,3,4-oxadiazole (B1194373) derivatives. By employing functionals like B3LYP, DFT calculations provide profound insights into the electronic, optical, and charge transport characteristics of these molecules, guiding the design of new materials for various applications.

The electronic properties of 2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic behavior. ajchem-a.com

In 2,5-disubstituted 1,3,4-oxadiazole systems, the HOMO is typically localized on the more electron-donating substituent and the adjacent π-conjugated system, while the LUMO is often centered on the electron-deficient 1,3,4-oxadiazole ring and any electron-withdrawing groups. nih.gov For this compound, the HOMO is expected to be distributed over the benzyl (B1604629) group, whereas the LUMO would likely be concentrated on the oxadiazole ring and influenced by the electron-withdrawing chloromethyl group.

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and polarizability, facilitating intramolecular charge transfer (ICT). nih.gov DFT calculations on various 2,5-disubstituted 1,3,4-oxadiazole analogs show energy gaps typically ranging from 4 to 6 eV, depending on the nature of the substituents. ajchem-a.comnih.govnih.gov The presence of the benzyl group (an electron-donating group) and the chloromethyl group (an electron-withdrawing group) on the oxadiazole core suggests a moderate energy gap for the title compound.

Table 1: Calculated FMO Energies and Energy Gaps for Analogous 1,3,4-Oxadiazole Derivatives Data is illustrative and based on published values for analogous compounds to predict properties for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.57 | -2.09 | 4.48 | ajchem-a.com |

| Diphenylamine substituted bi-1,3,4-oxadiazole (DPAOXD) | - | - | 5.73 | nih.gov |

| 1,3,4-Oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine analog | - | - | 3.75 | nih.gov |

| 1,3,4-Oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine (nitro substituted) | - | - | 3.18 | nih.gov |

The 1,3,4-oxadiazole ring is inherently electron-deficient, which imparts excellent electron-transporting capabilities to its derivatives. nih.gov Consequently, these compounds are frequently investigated as electron transport (ET) and hole blocking (HB) materials in organic electronic devices like Organic Light-Emitting Diodes (OLEDs). semanticscholar.org The charge transport properties are intrinsically linked to the molecular organization in the solid state and the electronic coupling between adjacent molecules. DFT calculations are crucial for predicting these properties by evaluating parameters such as reorganization energy. semanticscholar.org For this compound, the oxadiazole core acts as the primary channel for electron transport.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. For 1,3,4-oxadiazole derivatives, the primary absorption bands in the UV region typically arise from π → π* transitions within the conjugated system. researchgate.net

In the case of this compound, the electronic transitions would involve the promotion of electrons from the HOMO, located on the benzyl ring, to the LUMO, centered on the oxadiazole core. The precise absorption wavelength is influenced by the substituents; electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups can lead to a hypsochromic (blue) shift. TD-DFT calculations allow for the simulation of these effects and provide theoretical spectra that can be correlated with experimental data. researchgate.net

The intrinsic charge transport rate of a material is heavily dependent on its reorganization energy (λ). This parameter quantifies the energy required for the geometric relaxation of a molecule as it transitions from its neutral to its ionized state (and vice versa). A lower reorganization energy corresponds to a faster charge transfer rate. arabjchem.org DFT methods are used to calculate the reorganization energies for both holes (λh) and electrons (λe).

For 1,3,4-oxadiazole derivatives, which are known as n-type (electron-transporting) materials, the electron reorganization energy (λe) is particularly important. Calculations on analogous compounds show that modifications to the substituent groups can significantly tune these values. semanticscholar.orgarabjchem.org Materials with low λ values for both holes and electrons may be suitable as ambipolar charge transport materials. arabjchem.org While specific data for this compound is not available, calculations on similar structures provide valuable benchmarks.

Table 2: Calculated Reorganization Energies for Analogous 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene Derivatives Data is illustrative and based on published values for analogous compounds to predict properties for this compound.

| Substituent Group | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Reference |

|---|---|---|---|

| Phenyl | 0.311 | 0.329 | arabjchem.org |

| 2-Thienyl | 0.292 | 0.301 | arabjchem.org |

| 2-Furyl | 0.288 | 0.302 | arabjchem.org |

| 2-Pyrazinyl | 0.347 | 0.342 | arabjchem.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP surface displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net

For 1,3,4-oxadiazole derivatives, the most electron-rich regions are consistently located around the nitrogen atoms of the heterocyclic ring due to the presence of lone pairs of electrons. ajchem-a.comresearchgate.net These sites are therefore the most probable points for electrophilic interactions. The hydrogen atoms of the benzyl and chloromethyl groups would represent regions of positive potential. The MEP map for this compound would thus highlight the nucleophilic character of the oxadiazole nitrogens and the electrophilic character of the peripheral hydrogens.

The aromaticity of the 1,3,4-oxadiazole ring is a subject of theoretical interest as it influences the ring's stability and electronic properties. Aromaticity can be assessed computationally using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring; a negative value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity.

Studies on 2,5-disubstituted 1,3,4-oxadiazoles using the NICS(0) method (calculation at the ring center) have indicated that the oxadiazole ring possesses a relatively high degree of aromaticity. researchgate.net However, it is noted that this magnetic criterion can sometimes conflict with geometric criteria like the Harmonic Oscillator Model of Aromaticity (HOMA), which may suggest a non-aromatic character for the same ring. researchgate.net The aromaticity of the oxadiazole ring in the title compound is expected to be influenced by its substituents but would likely retain the fundamental aromatic character predicted by NICS calculations.

Role of 2 Benzyl 5 Chloromethyl 1,3,4 Oxadiazole in Advanced Material Science and Chemical Design

Utilization as Versatile Synthetic Intermediates and Building Blocks

The 2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole molecule is a valuable synthetic intermediate primarily due to the reactivity of the chloromethyl group. This group serves as an electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the 2-benzyl-1,3,4-oxadiazole (B178624) moiety into a wide array of other molecules.

Researchers have utilized this reactivity to synthesize more complex heterocyclic systems. For instance, the chlorine atom can be displaced by various nucleophiles, such as thiols, amines, and cyanides, to create new carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds, respectively. This versatility has been exploited in the synthesis of diverse derivatives with potential biological activities. One such example involves the S-alkylation reaction between 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (B1296746) and 4-chloro-6-methylpyrimidine-2-thiol to yield a bis-heterocycle conjugate. japsonline.com

The synthesis of this compound itself is a multi-step process that can be achieved through various routes. A common method involves the cyclodehydration of 1,2-diacylhydrazines, which can be accomplished using a range of reagents like phosphorus oxychloride or thionyl chloride. nih.gov

Table 1: Examples of Reactions Utilizing 5-(Chloromethyl)-1,3,4-Oxadiazole Derivatives

| Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | 4-Chloro-6-methylpyrimidine-2-thiol | Bis-heterocycle conjugate | japsonline.com |

| 3-(5-(Chloromethyl)-1,3,4-oxadiazol-2-yl)phenol | Piperazine aryl derivatives | Piperazine-substituted oxadiazole |

Applications in Optoelectronics and Organic Light-Emitting Diodes (OLEDs)

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient system, which imparts favorable electron-transporting properties to molecules containing this moiety. rsc.orgresearchgate.net This characteristic is highly desirable in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). In OLED devices, efficient transport of both electrons and holes is crucial for achieving high performance. Materials containing 1,3,4-oxadiazole units are often used as electron-transporting layers (ETLs) or as additives in the emissive layer to improve the balance of charge carriers. researchgate.netrsc.org

Derivatives of 1,3,4-oxadiazole are known for their high thermal stability, oxidation resistance, and strong fluorescence, often in the blue region of the spectrum. researchgate.netmdpi.com These properties are essential for the longevity and efficiency of OLED devices. The benzyl (B1604629) group in this compound can also contribute to the photoluminescent properties of the molecule. Theoretical studies on similar compounds, like 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD), have shown that modifications to the phenyl rings can tune the electro-optical parameters, enhancing their suitability for OLED applications. researchgate.net The introduction of fluorine atoms, for example, has been shown to improve electron affinity, which is beneficial for electron transport. researchgate.net

Table 2: Key Properties of 1,3,4-Oxadiazole Derivatives for OLEDs

| Property | Significance in OLEDs |

|---|---|

| Electron-deficient nature | Facilitates efficient electron transport. rsc.orgresearchgate.net |

| High thermal stability | Ensures device longevity and operational stability. researchgate.netmdpi.com |

| Strong fluorescence | Leads to high brightness and efficiency in light emission. researchgate.net |

Development of Polymers with Oxadiazole Moieties

The incorporation of the 1,3,4-oxadiazole ring into polymer backbones can impart desirable properties to the resulting materials, such as high thermal stability, good mechanical strength, and specific optoelectronic characteristics. researchgate.netbit.edu.cn The this compound molecule can be used as a monomer or a precursor for creating such polymers.

The reactive chloromethyl group can be utilized in polymerization reactions. For example, it can undergo reactions to form linkages with other monomers, leading to the formation of a polymer chain. Alternatively, the oxadiazole-containing molecule can be grafted onto existing polymer chains to modify their properties.

Polymers containing 1,3,4-oxadiazole units have been investigated for various applications, including as heat-resistant materials and as components in electronic devices. mdpi.com For instance, poly(amine-1,3,4-oxadiazole)s have been synthesized and studied for their photoluminescent and electrochromic properties. ntu.edu.tw The synthesis of these polymers often involves a two-step process where a precursor polyhydrazide is first formed and then converted to the polyoxadiazole through thermal cyclodehydration. ntu.edu.tw In another approach, acryl monomers of cephalexin (B21000) containing a 1,3,4-oxadiazole moiety have been synthesized and subsequently polymerized. ahu.edu.jo

A novel polyfluorene copolymer containing oxadiazole groups attached to the fluorene (B118485) unit has been shown to exhibit a high glass transition temperature and excellent thermal stability. nycu.edu.twacs.org This polymer demonstrated bright blue emission in a double-layer LED device, with improved performance attributed to better electron injection and transport due to the oxadiazole units. nycu.edu.twacs.org

Bioisosteric Replacement Strategies in Molecular Design

In medicinal chemistry, bioisosterism is a strategy used to design new compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. The 1,3,4-oxadiazole ring is recognized as an effective bioisostere for amide and ester groups. researchgate.netnih.govnih.gov

The replacement of an amide or ester linkage with a 1,3,4-oxadiazole ring can offer several advantages. The oxadiazole ring is generally more resistant to enzymatic hydrolysis than ester or amide bonds, which can lead to improved metabolic stability and a longer duration of action for a drug candidate. researchgate.net Furthermore, the 1,3,4-oxadiazole moiety can modulate the polarity and hydrogen bonding capacity of a molecule, which can influence its solubility, membrane permeability, and interaction with biological targets. rsc.org

This strategy has been successfully applied in the development of various therapeutic agents. For example, replacing an amide bond with a 2,5-disubstituted-1,3,4-oxadiazole has been explored to improve the pharmacological profile of Vif antagonists. nih.gov While both 1,2,4- and 1,3,4-oxadiazole isomers are used as bioisosteres, they can have significant differences in their physical and pharmaceutical properties, suggesting that the choice of isomer is crucial in molecular design. rsc.org

Table 3: Comparison of Functional Groups in Bioisosteric Replacement

| Functional Group | Key Features | Potential Liabilities |

|---|---|---|

| Amide | Planar, H-bond donor/acceptor | Susceptible to hydrolysis by proteases |

| Ester | H-bond acceptor | Susceptible to hydrolysis by esterases |

Contributions to the Synthesis of Agrochemical Precursors

The 1,3,4-oxadiazole scaffold is not only important in medicine but also in agriculture. Many derivatives of 1,3,4-oxadiazole have been found to exhibit a broad range of biological activities that are relevant to crop protection, including fungicidal, insecticidal, and herbicidal properties. researchgate.netmdpi.com As a result, this compound and related compounds serve as valuable precursors for the synthesis of new agrochemicals.

The development of novel fungicides is a key area of research. For example, a series of 1,3,4-oxadiazole derivatives were designed and synthesized, showing promising antifungal activity against several maize disease pathogens, such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.orgnih.gov Some of these synthesized compounds exhibited efficacy greater than the commercial fungicide carbendazim. frontiersin.org Other studies have designed 1,3,4-oxadiazole derivatives containing an arylpyrazoloxyl moiety that displayed significant activity against rice sheath blight. researchgate.net

Similarly, nicotinamide (B372718) derivatives incorporating a 1,3,4-oxadiazole ring have been synthesized and evaluated for their fungicidal activities against various plant pathogens. nih.gov The versatility of the 1,3,4-oxadiazole core allows for the creation of a large library of compounds that can be screened for potent and selective agrochemical activity. mdpi.com

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole, and how are reaction conditions optimized?

- Answer : The synthesis typically involves cyclization of acid hydrazides with chloroacetic acid derivatives under acidic conditions. A validated route uses chloroacetic acid (1.2 eq) and substituted acid hydrazides in phosphorus oxychloride (POCl₃), refluxed for 5–6 hours. Neutralization with NaOH (pH 6–7) and purification via column chromatography (n-hexane:EtOAc) yield moderate results (45–65%) . Key optimization parameters include:

-

Stoichiometry : Excess chloroacetic acid ensures complete cyclization.

-

Temperature : Reflux (~110°C) accelerates ring closure.

-

Workup : Gradual pH adjustment prevents decomposition of the chloromethyl group.

Analogous methods using acetonitrile/K₂CO₃ for nucleophilic substitutions (e.g., benzylamine reactions) report 46–65% yields .Table 1 : Comparative Synthetic Routes

Reagents/Conditions Solvent Time (h) Yield Reference Chloroacetic acid, POCl₃, reflux POCl₃ 5–6 Moderate K₂CO₃, acetonitrile, reflux CH₃CN 10 46–65%

Q. How is the chloromethyl group in this compound characterized spectroscopically?

- Answer : The chloromethyl (-CH₂Cl) moiety is identified via:

- ¹H NMR : A singlet at δ ~5.09 ppm (2H, CH₂Cl) .

- ¹³C NMR : Resonance at ~33 ppm (CH₂Cl) and ~161–162 ppm (oxadiazole C=N) .

- IR Spectroscopy : C-Cl stretch at 650–750 cm⁻¹ and C=N absorption at 1600–1650 cm⁻¹ .

Confirmation requires cross-validation with mass spectrometry (e.g., [M+H]⁺ at m/z 235.05).

Advanced Research Questions

Q. What computational strategies predict the pharmacokinetic and bioactivity profiles of this compound?

- Answer :

- Molecular Docking : Tools like AutoDock Vina assess binding to targets (e.g., antimicrobial enzymes) by simulating interactions with the oxadiazole core and chloromethyl substituent .

- ADME Prediction : SwissADME estimates logP (~2.1) and topological polar surface area (~45 Ų), suggesting moderate bioavailability. The chloromethyl group reduces lipophilicity compared to non-halogenated analogs, enhancing metabolic stability .

- Validation : Compare in silico results with experimental HPLC-MS metabolic half-life data (e.g., microsomal stability assays).

Q. How does the chloromethyl group influence nucleophilic substitution reactivity in this compound?

- Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

- Mechanism : Polar aprotic solvents (DMF, acetonitrile) and bases (K₂CO₃) deprotonate nucleophiles, enhancing attack on the electrophilic CH₂Cl carbon .

- Case Study : Reaction with benzylamine in CH₃CN/K₂CO₃ yields 5-(benzylaminomethyl) derivatives (65% yield) . Competing elimination (to form vinyl derivatives) is minimized at temperatures <80°C.

Q. What contradictions exist in reported synthetic yields for chloromethyl-oxadiazole derivatives, and how are they resolved?

- Answer : Discrepancies arise from:

- Workup Differences : Rapid neutralization (pH 6–7 vs. 8–9) affects chloromethyl stability .

- Catalyst Use : Tin-based catalysts (e.g., Bu₃SnN₃) improve cyclization efficiency in analogous tetrazole-to-oxadiazole conversions (yields ↑15–20%) .

- Resolution : Optimize reaction monitoring (TLC/HPLC) and employ mild bases (NaHCO₃) during workup .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。